Potassium (1,3-benzothiazol-2-ylamino)acetate is a chemical compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a benzothiazole ring, an amino group, and an acetate moiety. The benzothiazole structure is significant in medicinal chemistry due to its potential applications in pharmaceuticals, particularly as antimicrobial and antifungal agents.
Potassium (1,3-benzothiazol-2-ylamino)acetate can be synthesized through various methods involving the reaction of benzothiazole derivatives with potassium salts. It falls under the classification of organic compounds and is specifically categorized as an amino acid derivative due to the presence of the amino group attached to the benzothiazole structure.
The synthesis of potassium (1,3-benzothiazol-2-ylamino)acetate can be achieved through several methods:
Characterization of synthesized compounds is commonly performed using techniques such as Infrared spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm the structure and purity of the products .
The molecular formula of potassium (1,3-benzothiazol-2-ylamino)acetate can be represented as . The structure consists of:
The molecular weight is approximately 224.30 g/mol. The compound exhibits characteristic spectral features in IR spectroscopy, such as N-H stretching around 3300 cm and C=O stretching near 1750 cm.
Potassium (1,3-benzothiazol-2-ylamino)acetate can undergo various chemical reactions:
These reactions are essential for synthesizing more complex molecules that may have enhanced biological activities .
The mechanism of action for potassium (1,3-benzothiazol-2-ylamino)acetate primarily involves its interaction with biological targets such as enzymes or receptors within microbial cells. The benzothiazole moiety is known for its ability to inhibit specific enzymes crucial for microbial survival, thereby exhibiting antimicrobial properties.
Experimental studies have shown that derivatives of benzothiazole can disrupt metabolic pathways in fungi and bacteria, leading to cell death or growth inhibition. This mechanism makes it a candidate for developing new antimicrobial agents .
Potassium (1,3-benzothiazol-2-ylamino)acetate exhibits several notable physical and chemical properties:
These properties are critical for its handling and application in research settings .
Potassium (1,3-benzothiazol-2-ylamino)acetate has significant applications in various fields:
Benzothiazole, a bicyclic heteroaromatic scaffold featuring a benzene ring fused to a thiazole ring, has evolved from industrial applications (e.g., vulcanization accelerators, dyes) to a cornerstone of modern medicinal chemistry. Early recognition of its bioisosteric resemblance to purine nucleobases spurred interest in its pharmacological potential. Landmark developments include the neuroprotective agent riluzole (approved for ALS in 1995), which modulates glutamate neurotransmission, and the carbonic anhydrase inhibitor ethoxzolamide, used as a diuretic. The 2000s witnessed a surge in oncology-focused benzothiazoles, exemplified by the prodrug Phortress (a 2-phenylbenzothiazole derivative) and the CSF-1R inhibitor BLZ945, which entered clinical trials for advanced solid tumors (NCT02829723) [3] [5]. Recent innovations emphasize pharmacophoric hybridization, such as benzothiazole-1,2,3-triazole conjugates acting as dual EGFR/BET inhibitors (e.g., compound 8a, IC~50~ = 0.69 μM against EGFR) [3], and benzothiazole-phenylacetamides with synergistic activity against pancreatic cancer when combined with gemcitabine (e.g., derivative 4l) [5]. This evolution underscores the scaffold’s adaptability to diverse therapeutic targets, including kinases, GPCRs, and nuclear receptors.
Table 1: Key Milestones in Benzothiazole-Based Drug Development
Era | Representative Compound | Therapeutic Area | Key Mechanism/Application |
---|---|---|---|
1950s–1980s | Ethoxzolamide | Diuretic/Glaucoma | Carbonic anhydrase inhibition |
1990s–2000s | Riluzole | Neuroprotection (ALS) | Glutamate release inhibition |
2000s–2010s | Phortress (prodrug) | Oncology (Phase I) | CYP1A1-activated cytotoxin |
2010s–Present | BLZ945 | Oncology (Clinical trials) | CSF-1R kinase inhibition |
2020s | Triazole-hybrid 8a | Oncology (Preclinical) | Dual EGFR/BET inhibition |
The 2-amino substitution on benzothiazole confers unique electronic and steric properties critical for bioactivity. In potassium (1,3-benzothiazol-2-ylamino)acetate (molecular formula: C~9~H~7~KN~2~O~2~S, MW 246.33 g/mol), the amino group (–NH–) acts as a flexible hinge connecting the benzothiazole nucleus to the acetate moiety [1]. This configuration enables:
Table 2: Hydrogen-Bonding Interactions of 2-Amino-Benzothiazole Derivatives
Target Protein | Derivative Structure | Key H-Bond Residues | Biological Outcome |
---|---|---|---|
EGFR Kinase | Triazole-hydrazone hybrid (8a) | Met793, Thr854 | IC~50~ = 0.69 μM; 98.5% inhibition |
sEH/FAAH | 2-Chloro-phenyl analog (4) | Asp326 (sEH), Ser241 (FAAH) | IC~50~ = 7–9.6 nM; dual enzymatic inhibition |
PPARγ | Phenylacetamide (4l) | Tyr473, His449 | GLUT-4 upregulation; antiproliferative activity |
Functionalization at the acetate group in potassium (1,3-benzothiazol-2-ylamino)acetate addresses two pivotal pharmaceutical challenges: solubility optimization and prodrug design. The potassium salt formation converts the carboxylic acid (–COOH) into a carboxylate (–COO^–^K^+^), dramatically enhancing aqueous solubility. This ionic character facilitates formulation for in vitro and in vivo studies, overcoming the lipophilicity typical of unmodified benzothiazoles [1]. Additionally, the carboxylate serves as:
Table 3: Impact of Acetate Functionalization on Molecular Properties
Property | Carboxylic Acid Form | Potassium Salt Form | Biological Implication |
---|---|---|---|
Solubility | Low (hydrophobic) | High (ionic) | Enhanced bioavailability; IV formulation viable |
Bond Lengths | C=O: 1.23 Å; C–O: 1.32 Å | C–O: 1.25–1.28 Å (resonance) | Improved solvation and target binding |
pKa | ~4.5 (carboxylic acid) | >10 (carboxylate) | Ionized state at physiological pH |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: